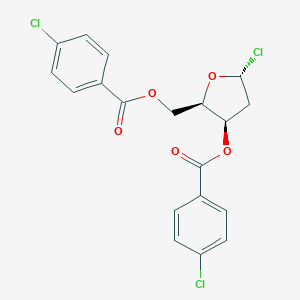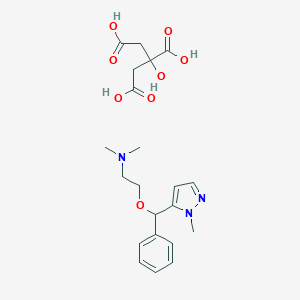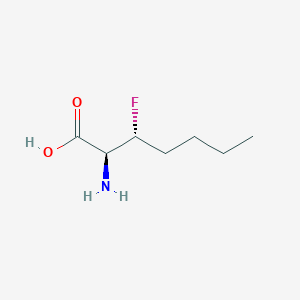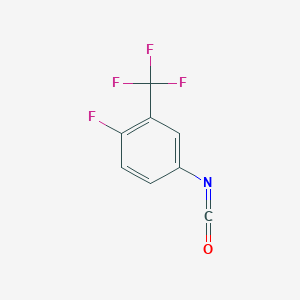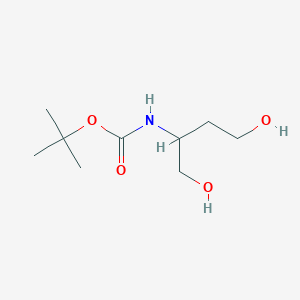
2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate (BPQF) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. BPQF belongs to the quinazoline family of compounds and has been studied extensively for its unique properties and potential benefits.
科学的研究の応用
2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate has shown potential in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate has anti-proliferative effects on cancer cells, making it a potential candidate for cancer treatment. 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate has shown potential as a therapeutic agent for cardiovascular diseases.
作用機序
The mechanism of action of 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate is not fully understood, but studies have shown that it acts as a kinase inhibitor, specifically targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). This inhibition leads to the suppression of cell proliferation and angiogenesis, making it a potential candidate for cancer treatment.
生化学的および生理学的効果
2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate inhibits the growth of cancer cells and induces apoptosis. Additionally, 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate has been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate has anti-tumor effects and can inhibit the growth of tumors in mice. 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate has also been shown to have neuroprotective effects in animal models of neurological disorders.
実験室実験の利点と制限
One advantage of 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate is its specificity for EGFR and VEGFR, making it a potential candidate for cancer treatment with fewer side effects. Additionally, 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate has shown promising results in animal models of neurological disorders, making it a potential candidate for the treatment of these diseases. However, one limitation of 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate. One direction is to study the potential of 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate as a therapeutic agent for cardiovascular diseases. Another direction is to optimize the synthesis method of 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate to improve its solubility and yield. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate and its potential applications in the treatment of neurological disorders.
合成法
The synthesis method of 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with 4-pentyl-2-nitroaniline in the presence of a palladium catalyst. The resulting intermediate is then reacted with butylpiperazine to yield 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate. This synthesis method has been optimized to yield high purity and high yield of 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate.
特性
CAS番号 |
129664-03-5 |
|---|---|
製品名 |
2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate |
分子式 |
C25H36N4O5 |
分子量 |
472.6 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;2-(4-butylpiperazin-1-yl)-4-pentoxyquinazoline |
InChI |
InChI=1S/C21H32N4O.C4H4O4/c1-3-5-9-17-26-20-18-10-7-8-11-19(18)22-21(23-20)25-15-13-24(14-16-25)12-6-4-2;5-3(6)1-2-4(7)8/h7-8,10-11H,3-6,9,12-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
QTAIKANOBHRZAX-WLHGVMLRSA-N |
異性体SMILES |
CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CCCC.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CCCC.C(=CC(=O)O)C(=O)O |
正規SMILES |
CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CCCC.C(=CC(=O)O)C(=O)O |
同義語 |
2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



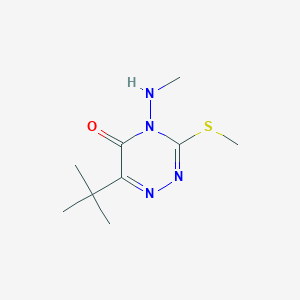
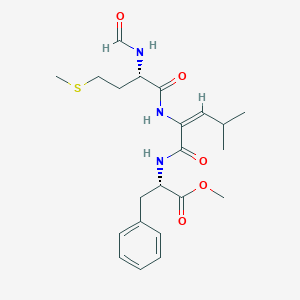
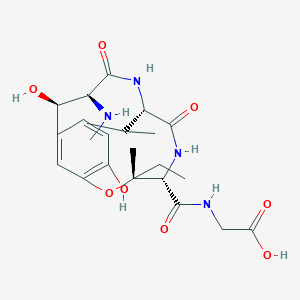
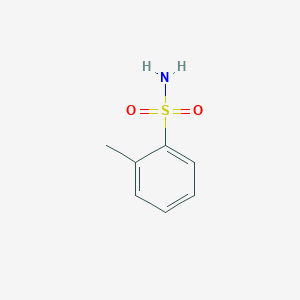
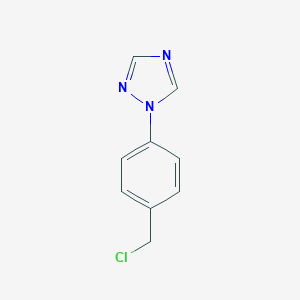
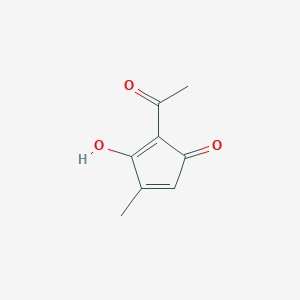
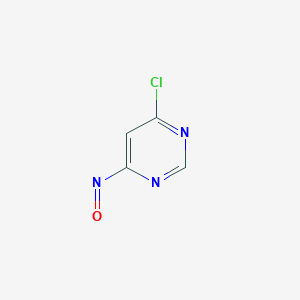
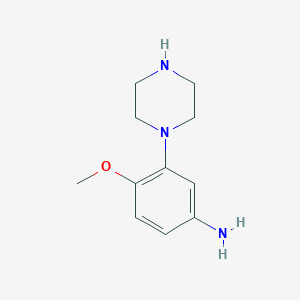
![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B139498.png)
